Ethyl 2-bromo-5-nitrobenzoate chemical properties
Ethyl 2-bromo-5-nitrobenzoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-bromo-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-5-nitrobenzoate is a substituted aromatic compound that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring an ethyl ester, a bromo substituent, and a nitro group, allows for a variety of chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the electron-withdrawing nitro group and the bromo leaving group on the benzene ring dictates its reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions.
Chemical and Physical Properties
The fundamental properties of Ethyl 2-bromo-5-nitrobenzoate are summarized in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Reference |
| IUPAC Name | ethyl 2-bromo-5-nitrobenzoate | [1] |
| CAS Number | 208176-31-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO₄ | [1][2][3] |
| Molecular Weight | 274.07 g/mol | [1] |
| Appearance | White solid (typical) | [4] |
| Melting Point | Data not available in search results | |
| Boiling Point | Data not available in search results | |
| Density | Data not available in search results | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate | [4] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)--INVALID-LINK--[O-])Br | [1] |
| InChIKey | YCHNRCVNPZZVED-UHFFFAOYSA-N | [1] |
Synthesis of Ethyl 2-bromo-5-nitrobenzoate
Ethyl 2-bromo-5-nitrobenzoate is typically synthesized via Fischer esterification of its corresponding carboxylic acid, 2-bromo-5-nitrobenzoic acid. This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is adapted from a standard procedure for the esterification of a similar substituted nitrobenzoic acid.[4][5][6]
Materials:
-
2-bromo-5-nitrobenzoic acid
-
Anhydrous ethanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂)[4]
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-nitrobenzoic acid (1.0 eq).
-
Add a large excess of anhydrous ethanol, which acts as both reactant and solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the mixture. Alternatively, thionyl chloride can be used as the catalyst, added dropwise at 0 °C.[4]
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.[5]
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of NaHCO₃, water, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent, to afford pure Ethyl 2-bromo-5-nitrobenzoate.[4]
Chemical Reactivity and Key Transformations
The reactivity of Ethyl 2-bromo-5-nitrobenzoate is governed by its three main functional groups. The bromine atom is a good leaving group, the nitro group is a strong electron-withdrawing group that activates the aromatic ring, and the ethyl ester can be hydrolyzed or transesterified.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group, particularly para to the bromine atom, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[7][8][9] This allows for the displacement of the bromide ion by a variety of nucleophiles.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[7] The stability of this intermediate is the key to the reaction's feasibility.
References
- 1. Ethyl 2-bromo-5-nitrobenzoate | C9H8BrNO4 | CID 21190843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-broMo-5-nitrobenzoate | 208176-31-2 [chemicalbook.com]
- 3. 208176-31-2, ethyl 2-bromo-5-nitrobenzoate, CAS No 208176-31-2 ethyl 2-bromo-5-nitrobenzoate my [chemnet.com]
- 4. Ethyl 3-bromo-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
